Boc-6-fluoro-DL-tryptophan
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Overview
Description
Boc-6-fluoro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluoro group at the 6th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-fluoro-DL-tryptophan typically involves the protection of the amino group of 6-fluoro-DL-tryptophan with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection efficiently, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-6-fluoro-DL-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Deprotection: TFA in dichloromethane is commonly used for Boc removal.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The primary product is 6-fluoro-DL-tryptophan.
Scientific Research Applications
Boc-6-fluoro-DL-tryptophan is used extensively in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: Studying protein structure and function through incorporation into peptides.
Medicine: Investigating potential therapeutic applications and drug development.
Industry: Used in the production of specialized peptides for research and development
Mechanism of Action
The mechanism of action of Boc-6-fluoro-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluoro group can affect the electronic properties of the indole ring, potentially altering interactions with other molecules and biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-DL-tryptophan: Lacks the Boc protecting group.
Boc-5-hydroxy-DL-tryptophan: Contains a hydroxy group instead of a fluoro group.
Boc-6-methyl-DL-tryptophan: Contains a methyl group instead of a fluoro group.
Uniqueness
Boc-6-fluoro-DL-tryptophan is unique due to the combination of the fluoro group and the Boc protecting group, which provides specific electronic and steric properties useful in peptide synthesis and research .
Properties
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTAJUCNHDSAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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